1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound featuring a pyrazole ring substituted with a carboxylic acid group and a 3-methylcyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methylcyclobutylmethyl precursor, which is then reacted with pyrazole derivatives under controlled conditions to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and scalability. These systems can facilitate the direct introduction of functional groups into the molecule, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where substituents are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring may interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Cycloalkanes: Compounds like cyclopentane and cyclohexane share the cyclic structure but differ in functional groups
Isoamyl Alcohol: This compound has a similar alkyl chain but lacks the pyrazole ring and carboxylic acid group.
Uniqueness: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring and a 3-methylcyclobutylmethyl group, which imparts distinct chemical and biological properties not found in simpler cycloalkanes or alcohols .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-8(5-7)6-12-3-2-9(11-12)10(13)14/h2-3,7-8H,4-6H2,1H3,(H,13,14) |
InChI Key |
HUHLLBKEQKKFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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